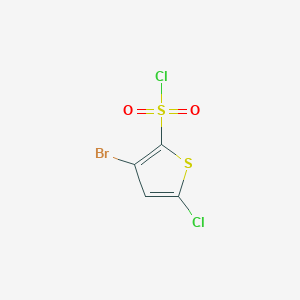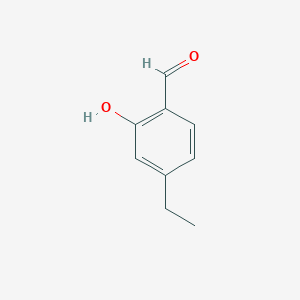
4-Ethylsalicylaldehyd
Übersicht
Beschreibung
4-Ethylsalicylaldehyde: is an organic compound with the molecular formula C9H10O2 . It is a derivative of salicylaldehyde, where an ethyl group is substituted at the fourth position of the benzene ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Wissenschaftliche Forschungsanwendungen
4-Ethylsalicylaldehyde has diverse applications in scientific research:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Ethylsalicylaldehyde can be synthesized through several methods. One common approach involves the formylation of 4-ethylphenol using the Reimer-Tiemann reaction. This reaction typically uses chloroform and a strong base, such as sodium hydroxide, under reflux conditions to introduce the formyl group at the ortho position relative to the hydroxyl group .
Industrial Production Methods: Industrial production of 4-Ethylsalicylaldehyde often involves the Duff reaction, which uses hexamethylenetetramine and an acid catalyst to achieve formylation. This method is preferred for large-scale production due to its efficiency and high yield .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Ethylsalicylaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-ethylsalicylic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of 4-Ethylsalicylaldehyde can yield 4-ethylsalicyl alcohol using reducing agents such as sodium borohydride.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming Schiff bases when reacted with primary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Primary amines in ethanol under reflux conditions.
Major Products Formed:
Oxidation: 4-Ethylsalicylic acid.
Reduction: 4-Ethylsalicyl alcohol.
Substitution: Schiff bases (imine derivatives).
Wirkmechanismus
The mechanism of action of 4-Ethylsalicylaldehyde derivatives involves the inhibition of several key enzymes. For instance, thiosemicarbazones derived from 4-Ethylsalicylaldehyde have shown potent inhibitory effects on cholinesterases, carbonic anhydrases, and α-glycosidase enzymes. These inhibitory actions are crucial for their potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Salicylaldehyde: The parent compound, differing by the absence of the ethyl group.
4-Methoxysalicylaldehyde: Similar structure with a methoxy group instead of an ethyl group.
4-Hydroxysalicylaldehyde: Contains a hydroxyl group at the fourth position instead of an ethyl group.
Uniqueness: 4-Ethylsalicylaldehyde is unique due to its ethyl substitution, which can influence its reactivity and interaction with biological targets. This substitution can enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic sites on enzymes.
Eigenschaften
IUPAC Name |
4-ethyl-2-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-2-7-3-4-8(6-10)9(11)5-7/h3-6,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKLSRUKZUYUAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70437026 | |
| Record name | 4-Ethyl-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161876-64-8 | |
| Record name | 4-Ethyl-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
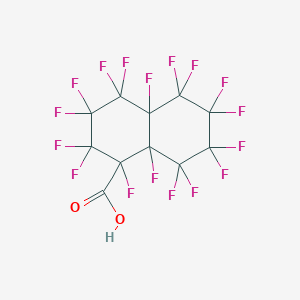
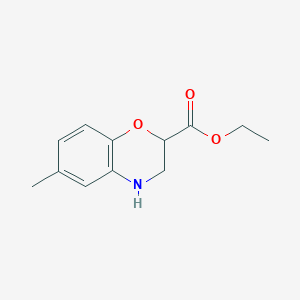
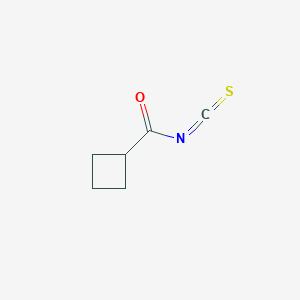

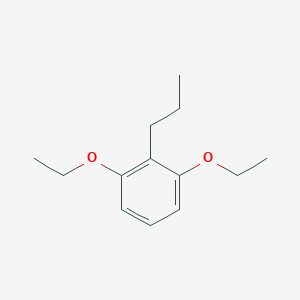
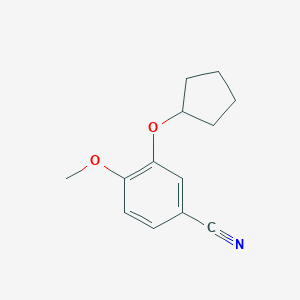
![4-Methoxy-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B60455.png)
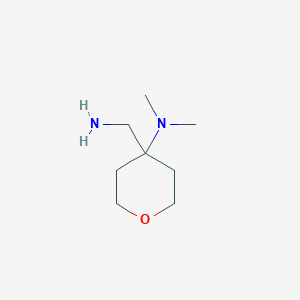
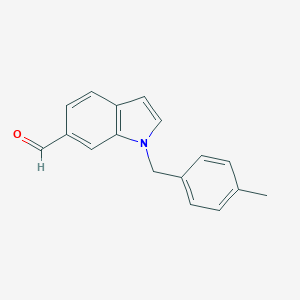

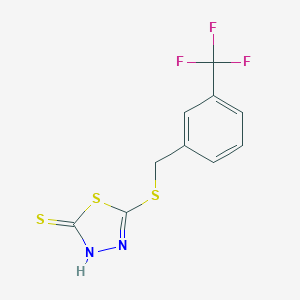
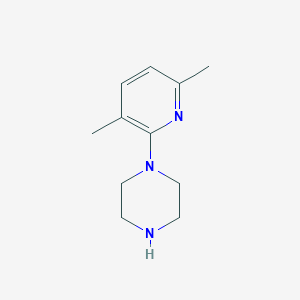
![(7S,9AR)-Tert-butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-A]pyrazine-2(6H)-carboxylate](/img/structure/B60469.png)
